molecular formula C13H18N4O2 B14517032 {4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone CAS No. 62646-25-7

{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone

Cat. No.: B14517032
CAS No.: 62646-25-7
M. Wt: 262.31 g/mol
InChI Key: RLEAHIDMQHOEAT-UHFFFAOYSA-N
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Description

{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone is a complex organic compound characterized by its unique structure, which includes a triazene group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone typically involves the reaction of 4-aminobenzophenone with 3,3-dimethyl-1-triazene under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to isolate the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazene group can undergo metabolic activation, leading to the formation of reactive intermediates that can covalently modify target proteins. This modification can result in the inhibition of enzyme activity or the disruption of cellular signaling pathways, ultimately leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone stands out due to its unique combination of a triazene group and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and versatility.

Properties

CAS No.

62646-25-7

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

[4-(dimethylaminodiazenyl)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C13H18N4O2/c1-16(2)15-14-12-5-3-11(4-6-12)13(18)17-7-9-19-10-8-17/h3-6H,7-10H2,1-2H3

InChI Key

RLEAHIDMQHOEAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)C(=O)N2CCOCC2

Origin of Product

United States

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